

# IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IMP-1088**

Cat. No.: **B608084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of **IMP-1088**, a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, **IMP-1088** represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.

## Introduction

**IMP-1088** is a small molecule inhibitor that prevents the production of infectious virus particles by blocking the myristylation of viral proteins essential for capsid assembly.<sup>[1]</sup> This host-centric approach circumvents the challenge of viral diversity and the rapid emergence of resistance often seen with direct-acting antiviral agents.<sup>[2]</sup> Initially developed as a probe to study N-myristylation in parasitic diseases, its potent activity against human NMTs has led to its exploration as a broad-spectrum antiviral. This document details the scientific journey of **IMP-1088**, from its rational design to its demonstrated efficacy against a range of viruses in preclinical studies.

## Discovery and Optimization

The discovery of **IMP-1088** was a result of a sophisticated fragment-based drug discovery campaign. The process began with the identification of weakly binding fragments that showed

cooperative binding to the NMT enzyme. Through structure-guided fragment linking and subsequent optimization of the linker geometry, a significant increase in potency was achieved.

The initial hit compound, IMP-72, was optimized through several iterations, including the creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational design process, guided by X-ray crystallography, ultimately led to the synthesis of **IMP-1088**, a picomolar inhibitor of both human NMT isoforms.[3]



[Click to download full resolution via product page](#)

**Figure 1:** Fragment-based discovery workflow of **IMP-1088**.

## Mechanism of Action

**IMP-1088** exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and NMT2). N-myristylation is a crucial co- and post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for viral capsid formation, assembly, and subsequent infectivity.[\[1\]](#)

By binding to the protein substrate pocket of NMT, **IMP-1088** blocks the myristylation of key viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in vaccinia virus.[\[3\]](#)[\[4\]](#) This inhibition prevents the proper assembly of the viral capsid, leading to the production of non-infectious virions.[\[4\]](#) This mechanism has been demonstrated to be effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease virus, and poxviruses.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

**Figure 2:** Signaling pathway of **IMP-1088**'s antiviral mechanism.

## Quantitative Data

**IMP-1088** has demonstrated exceptional potency against human NMT enzymes and potent antiviral activity in various cellular assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Enzymatic and Cellular Potency of **IMP-1088**

| Parameter | Target/Assay                                     | Value       | Reference |
|-----------|--------------------------------------------------|-------------|-----------|
| IC50      | Human NMT1<br>(HsNMT1)                           | <1 nM       | [5]       |
| IC50      | Human NMT2<br>(HsNMT2)                           | <1 nM       | [5]       |
| Kd        | Human NMT1<br>(HsNMT1)                           | <210 pM     | [5]       |
| IC50      | Rhinovirus-induced<br>Cytopathic Effect<br>(CPE) | 17 nM       | [5]       |
| IC50      | Single-cycle<br>Rhinovirus Production            | 5.8 nM      | [3]       |
| EC50      | Vaccinia Virus (VACV)<br>Infection               | 0.1 $\mu$ M | [4]       |

Table 2: Antiviral Spectrum of **IMP-1088**

| Virus Family   | Virus                              | Key Myristoylated<br>Protein            | Reference |
|----------------|------------------------------------|-----------------------------------------|-----------|
| Picornaviridae | Rhinovirus (multiple<br>serotypes) | VP0                                     | [3]       |
| Picornaviridae | Poliovirus                         | VP0                                     | [3]       |
| Picornaviridae | Foot-and-Mouth<br>Disease Virus    | VP0                                     | [3]       |
| Poxviridae     | Vaccinia Virus (VACV)              | L1, A16, G9                             | [2][4]    |
| Arenaviridae   | Lassa Virus, Junin<br>Virus        | Z matrix protein, GP1<br>signal peptide | [1]       |

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **IMP-1088**.

### Quantitative Chemical Proteomics for N-Myristoylation

This protocol allows for the identification and quantification of N-myristoylated proteins in host cells and viruses.

- Metabolic Labeling:
  - Culture cells (e.g., HeLa) to the desired confluence.
  - Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection (MOI) of 20) for a specified period (e.g., 6 hours).
  - During infection, supplement the culture medium with an alkyne-tagged myristic acid analog, such as YnMyr.
  - In parallel, treat a set of infected cells with **IMP-1088** (e.g., 50 nM) and a control set with DMSO.
- Cell Lysis and Protein Quantification:
  - Harvest and lyse the cells.
  - Determine the total protein concentration of the lysates using a BCA assay.
- Click Chemistry and Enrichment:
  - To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation reagents, including an azide-biotin capture reagent.
  - Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled proteins.
  - Precipitate the proteins and wash the pellet with cold methanol.

- Mass Spectrometry Analysis:
  - Resuspend the protein pellet and proceed with standard proteomics sample preparation (e.g., trypsin digestion).
  - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Perform label-free quantification (LFQ) to compare the abundance of identified proteins between the **IMP-1088**-treated and control samples to identify proteins whose myristylation is inhibited.<sup>[2]</sup>

## Viral Replication and Titer Assays

These assays are used to determine the effect of **IMP-1088** on the production of infectious virus particles.

- Single-Cycle Replication Assay:
  - Seed host cells (e.g., HeLa) in multi-well plates.
  - Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round of infection.
  - Add serial dilutions of **IMP-1088** or DMSO (vehicle control) to the wells.
  - Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for rhinovirus).
  - Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.
- Endpoint Titration (TCID50 Assay):
  - Serially dilute the viral lysates from the single-cycle replication assay.
  - Add the dilutions to fresh host cells in a 96-well plate.
  - Incubate for several days and then assess the cytopathic effect (CPE) in each well.

- Calculate the 50% tissue culture infectious dose (TCID50) per ml to determine the viral titer.
- Plot the viral titers against the **IMP-1088** concentration to determine the IC50 value.[3]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608084#imp-1088-discovery-and-development\]](https://www.benchchem.com/product/b608084#imp-1088-discovery-and-development)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)